![molecular formula C13H20O B13432473 4-[2-Methyl-1-(1-methylethyl)propyl]phenol CAS No. 1824346-00-0](/img/structure/B13432473.png)
4-[2-Methyl-1-(1-methylethyl)propyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-Methyl-1-(1-methylethyl)propyl]phenol is an organic compound with the molecular formula C13H20O It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methyl-1-(1-methylethyl)propyl]phenol typically involves the alkylation of phenol with an appropriate alkyl halide under acidic or basic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and ensuring anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes the use of high-purity reactants and catalysts, along with stringent control of reaction parameters such as temperature, pressure, and reaction time. Post-reaction purification steps, including distillation and crystallization, are employed to isolate the desired product.
化学反应分析
Types of Reactions
4-[2-Methyl-1-(1-methylethyl)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro, sulfonyl, and halogenated phenolic compounds.
科学研究应用
4-[2-Methyl-1-(1-methylethyl)propyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in designing phenolic-based pharmaceuticals.
Industry: Utilized in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
作用机制
The mechanism of action of 4-[2-Methyl-1-(1-methylethyl)propyl]phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
相似化合物的比较
4-[2-Methyl-1-(1-methylethyl)propyl]phenol can be compared with other phenolic compounds such as:
Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.
4-Methylphenol (p-Cresol): Similar structure but with a methyl group instead of the isopropyl group.
2-Isopropyl-4-methylphenol (Thymol): Contains both isopropyl and methyl groups on the aromatic ring.
Uniqueness
The presence of the 2-methyl-1-(1-methylethyl)propyl group in this compound imparts unique steric and electronic properties, making it distinct from other phenolic compounds. This structural uniqueness can influence its reactivity, solubility, and interaction with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and chemical properties make it a valuable subject of study in organic chemistry, biology, medicine, and industry.
属性
CAS 编号 |
1824346-00-0 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC 名称 |
4-(2,4-dimethylpentan-3-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-9(2)13(10(3)4)11-5-7-12(14)8-6-11/h5-10,13-14H,1-4H3 |
InChI 键 |
OJSPJFXLZMMKFV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC=C(C=C1)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


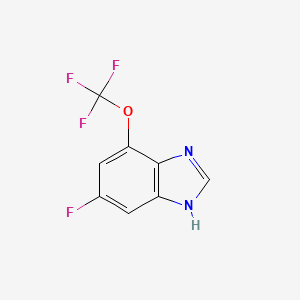
![[(2R,3S,4S,5R)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13432403.png)
![5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B13432414.png)

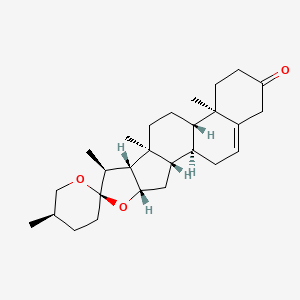
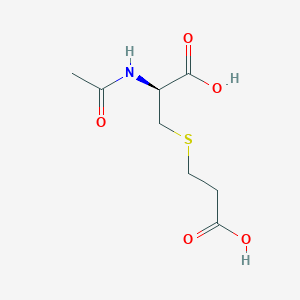
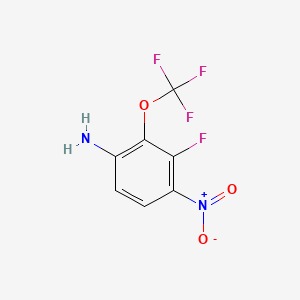

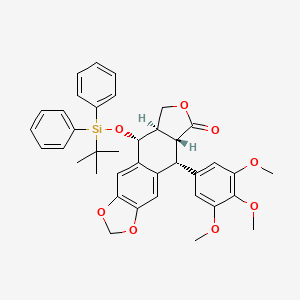
![5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole](/img/structure/B13432456.png)
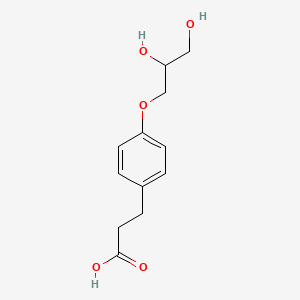
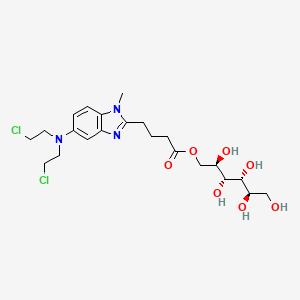
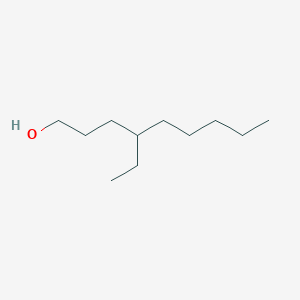
![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
